![molecular formula C12H18Cl3N B3032684 Bis(2-chloroethyl)[(4-methylphenyl)methyl]amine hydrochloride CAS No. 3597-21-5](/img/structure/B3032684.png)

Bis(2-chloroethyl)[(4-methylphenyl)methyl]amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

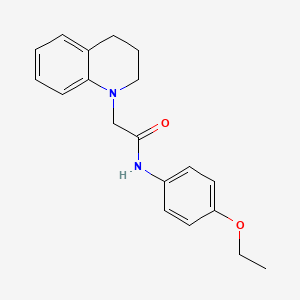

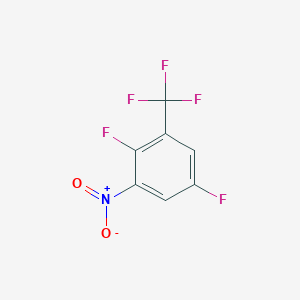

p-Methyl-di-(2-chloroethyl)-benzylamine hydrochloride is a chemical compound that is likely to be a derivative of benzylamine with specific substituents on the aromatic ring and the nitrogen atom. The presence of the 2-chloroethyl groups suggests potential reactivity typical of chloroalkylamines, which are often used in the synthesis of pharmaceuticals and other organic compounds.

Synthesis Analysis

The synthesis of related benzylamine derivatives can involve catalytic systems such as Pd-C, which has been shown to facilitate the N-debenzylation of benzylamines, yielding crystal amine hydrochlorides in high yields . This suggests that similar catalytic methods could potentially be applied to synthesize p-Methyl-di-(2-chloroethyl)-benzylamine hydrochloride. Additionally, the amidoalkylation of benzylchloride and N-benzylbenzamide has been used to synthesize p-substituted d,l-phenylglycines , indicating that amidoalkylation could be a viable route for introducing the p-methyl group into the benzylamine structure.

Molecular Structure Analysis

The molecular structure of p-Methyl-di-(2-chloroethyl)-benzylamine hydrochloride would include a benzene ring substituted with a methyl group at the para position and a nitrogen atom substituted with two 2-chloroethyl groups. The hydrochloride indicates the presence of a chloride ion, which is typically associated with the protonated form of the amine, suggesting a salt form of the compound.

Chemical Reactions Analysis

The reactivity of chloroethyl groups in benzylamine derivatives can be significant, as seen in the synthesis of p-(Trifluoromethoxy)-N-hydroxyethyl-benzenamine, where amidation and hydrolysis steps are involved . The chloroethyl groups in p-Methyl-di-(2-chloroethyl)-benzylamine hydrochloride could undergo similar reactions, potentially leading to hydrolysis or substitution reactions. Moreover, the rate of hydrolysis of chloropropylphenylacetic acid derivatives has been found to be higher than that of chloroethylaminophenylacetic acid derivatives , suggesting that the chloroethyl groups in the compound of interest may also exhibit high reactivity.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of p-Methyl-di-(2-chloroethyl)-benzylamine hydrochloride are not detailed in the provided papers, we can infer from related compounds that it would likely be a crystalline solid given its hydrochloride form . The presence of the chloroethyl groups would make the compound susceptible to nucleophilic attack, and its solubility would be influenced by the ionic nature of the hydrochloride salt. The compound's stability could be affected by the presence of strong nucleophiles or bases, which could induce dechlorination or other substitution reactions.

Scientific Research Applications

Catalytic N-debenzylation of Benzylamines

A novel procedure involving Pd-C catalytic N-debenzylation of benzylamines was established, utilizing 1,1,2-trichloroethane. This method directly produces crystal amine hydrochlorides in practically quantitative yields, demonstrating the potential application of p-Methyl-di-(2-chloroethyl)-benzylamine hydrochloride in efficient chemical synthesis (Cheng et al., 2009).

Synthesis and Conformational Analysis

In research focusing on N-Unsubstituted, N-methyl, and N-benzyl cis- and trans-2(hydroxymethyl)cyclohexylamines, the compound was used in the synthesis of P-epimeric diastereomers of corresponding unsubstituted and N-substituted benzoxazaphosphinine oxides. This work highlights its role in detailed stereochemical and conformational analyses of newly synthesized compounds (Kivelä et al., 2005).

Preparation of Amides with Benzodiazaphosphorinone Ring System

The compound played a crucial role in the synthesis of N-Phosphorylated nitrogen mustards, involving the preparation of 2-chloroethyl- and bis(2-chloroethyl)-amides with the benzodiazaphosphorinone ring system. This research underlines its importance in the development of complex organic compounds (Sonnenburg et al., 1997).

Study in Antineoplastic Agents

A study developed N-bis(2-chloroethyl)benzylamine hydrochlorides for cancer chemotherapy studies, indicating the relevance of the compound in developing potential therapeutic agents (Pettit et al., 1963).

Synthesis of Chiral Benzodiazaphosphorinones

The compound was used in synthesizing chiral bis-(2-chloroethyl) amino-substituted benzodiazaphosphorinones, showcasing its utility in stereochemistry and in the formation of chiral compounds (Fei et al., 1997).

Oligonucleotide-Protein Interactions

The compound was employed in a study to investigate oligonucleotide-binding proteins in cells, revealing its application in molecular biology and protein research (Laktionov et al., 2001).

Oxidation Studies in Biochemistry

In the oxidation of p-(N,N-dimethylamino)benzylamine analogues by monoamine oxidase B, the compound was used to investigate the formation of protonated imine as the initial product, indicating its role in detailed biochemical processes (Edmondson et al., 1993).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for p-Methyl-di-(2-chloroethyl)-benzylamine hydrochloride involves the reaction of p-Methyl-benzylamine with 2-chloroethyl chloride in the presence of a base to form p-Methyl-di-(2-chloroethyl)-benzylamine, which is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "p-Methyl-benzylamine", "2-chloroethyl chloride", "Base (e.g. sodium hydroxide)", "Hydrochloric acid" ], "Reaction": [ "Step 1: p-Methyl-benzylamine is reacted with 2-chloroethyl chloride in the presence of a base (e.g. sodium hydroxide) to form p-Methyl-di-(2-chloroethyl)-benzylamine.", "Step 2: p-Methyl-di-(2-chloroethyl)-benzylamine is reacted with hydrochloric acid to form p-Methyl-di-(2-chloroethyl)-benzylamine hydrochloride." ] } | |

CAS RN |

3597-21-5 |

Molecular Formula |

C12H18Cl3N |

Molecular Weight |

282.6 g/mol |

IUPAC Name |

2-chloro-N-(2-chloroethyl)-N-[(4-methylphenyl)methyl]ethanamine;hydrochloride |

InChI |

InChI=1S/C12H17Cl2N.ClH/c1-11-2-4-12(5-3-11)10-15(8-6-13)9-7-14;/h2-5H,6-10H2,1H3;1H |

InChI Key |

WLPDMAGPYZTNBF-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C[NH+](CCCl)CCCl.[Cl-] |

Canonical SMILES |

CC1=CC=C(C=C1)CN(CCCl)CCCl.Cl |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3032608.png)

![Benzoic acid, 2-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-](/img/structure/B3032609.png)

![2,2'-[(3-Methylphenyl)imino]diacetic acid](/img/structure/B3032616.png)

![Phenol, 2-[[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]imino]methyl]-](/img/structure/B3032619.png)